molecular formula C13H26O2 B081395 3-Methyldodecanoic acid CAS No. 13490-36-3

3-Methyldodecanoic acid

Cat. No. B081395
CAS RN: 13490-36-3
M. Wt: 214.34 g/mol
InChI Key: KZNOWILOENIYSH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 3-Methyldodecanoic acid is approximately 214.344 Da . The InChI code for this compound is 1S/C13H26O2/c1-3-4-5-6-7-8-9-10-12(2)11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) .


Physical And Chemical Properties Analysis

3-Methyldodecanoic acid is a liquid at room temperature . Its melting point is between 21-22 degrees Celsius . It has a molecular weight of 214.35 .

Scientific Research Applications

  • Chemical Analysis and Characterization of Lipopolysaccharides : 3-Methyldodecanoic acid derivatives have been used as chemical markers for the determination and characterization of lipopolysaccharides in various environments. This includes using gas chromatography-mass spectrometry for analysis of lipopolysaccharides in contaminated pharmacological products (Mielniczuk et al., 1992).

  • Microbial Studies : In Pseudomonas maltophilia, branched-chain hydroxy acids like 3-Methyldodecanoic acid and its derivatives have been identified. These acids are thought to be tightly bound to other cellular components, offering insights into bacterial lipid metabolism (Moss et al., 1973).

  • Biochemical Research : Studies on branched-chain fatty acids in butterfat have led to the isolation and identification of 3-Methyldodecanoic acid and similar compounds, contributing to the understanding of animal fat composition and properties (Shorland et al., 1955).

  • Biotechnology and Bioengineering : 3-Methyldodecanoic acid-related compounds are key in the synthesis of biodegradable poly(3-hydroxyalkanoate) polymers. Studies describe methods for the synthesis of these polymers, highlighting their potential in biotechnology and material science (Jaipuri et al., 2004).

  • Medical Imaging : Beta-methyl-heptadecanoic acid, a compound structurally related to 3-Methyldodecanoic acid, has been investigated as a myocardial metabolic tracer for positron emission tomography, offering potential applications in cardiac imaging (Livni et al., 1982).

  • Pharmaceutical Research : The antifungal properties of 3-Hydroxy fatty acids derived from Lactobacillus plantarum, which include compounds related to 3-Methyldodecanoic acid, have been studied. These compounds show significant activity against molds and yeasts, suggesting potential applications in antifungal drug development (Sjögren et al., 2003).

Safety And Hazards

The safety information for 3-Methyldodecanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methyldodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-12(2)11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNOWILOENIYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884618
Record name Dodecanoic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyldodecanoic acid

CAS RN

13490-36-3
Record name 3-Methyldodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13490-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013490363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, 3-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanoic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyldodecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
V Foulon, S Asselberghs, W Geens, GP Mannaerts… - Journal of lipid …, 2003 - ASBMB
… 5-Phenyl-3-methylpentanoic acid, 3-methylnonanoic acid, 3-methylundecanoic acid, 3-methyldodecanoic acid, 3-ethylnonanoic acid, 3-propylnonanoic acid, and 3-butylheptanoic acid …
Number of citations: 30 www.jlr.org
K Liebenau, S Kiel, D Vardeh, T Treude, V Thiel - Organic Geochemistry, 2015 - Elsevier
… A number of methylated FAs, specifically 3-methyldodecanoic acid (3Me-12:0), 13- and 12-methyltetradecanoic acid (iso/anteiso-pentadecanoic acid; i/ai-15:0) and 15- and 14-…
Number of citations: 8 www.sciencedirect.com
F Cylindrocyclophane - Discovery and Characterization of the …, 2016 - dash.harvard.edu
To gain more information about cylindrocyclophane biosynthesis, we performed additional feeding experiments in C. licheniforme with other potential precursors. We examined the …
Number of citations: 2 dash.harvard.edu
MJE Charpentier, N Barthes, M Proffit… - Functional …, 2012 - Wiley Online Library
Sophisticated and sensitive technologies now allow separation, quantification and chemical characterization of numerous compounds that play roles in chemical communication, …
F Shahidi, Y Zhong - Bailey's industrial oil and fat products, 2005 - nutricaninc.com
… Besides, monomethyl branched fatty acids have been isolated from marine oils, such as 3-methyldodecanoic acid from blubber of the sperm whale physeter catodon (34). …
Number of citations: 14 nutricaninc.com
RG Ackman - Marine biogenic lipids, fats and oils, 1989 - books.google.com
… An optically active 3-methyldodecanoic acid was isolated from the oil of the sperm whale Physeter catodon at about the same time. 36 It is probably related biochemically to the 7…
Number of citations: 240 books.google.com
CD Buesching, JS Waterhouse… - Journal of Chemical …, 2002 - Springer
In many species, chemical signals are important in the context of intraspecific communication. European badgers (Meles meles) use the secretion of their subcaudal gland to mark both …
Number of citations: 104 link.springer.com
V Thiel, M Blumenberg, S Kiel, T Leefmann… - Organic …, 2014 - Elsevier
… FAs, with m-17 = 10-methylheptadecanoic acid (10-17:0 in the text), and m-18 = 10-methyloctadecanoic acid (10-18:0/tuberculostearic acid in the text); 3-12 = 3-methyldodecanoic acid; …
Number of citations: 20 www.sciencedirect.com
F Shahidi - Maximising the value of marine by-products, 2007 - Elsevier
… Besides, monomethyl branched fatty acids have been isolated from marine oils, such as 3-methyldodecanoic acid from blubber of the sperm whale physeter catodon (Ackman, 1989). …
Number of citations: 16 www.sciencedirect.com
TA Bul'bak, AA Tomilenko… - Russian Geology …, 2020 - pubs.geoscienceworld.org
The first results on the composition of fluids from native gold and associated pyrite and quartz have been obtained. Despite the small amount of analytical data, these results are of …
Number of citations: 13 pubs.geoscienceworld.org

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